uPA Inhibition Potency: 4-Substituted Benzothiophene-2-Carboxamidines Achieve 100-Fold Superior Potency Over Prior Gold-Standard Inhibitors
4-Substituted benzo[b]thiophene-2-carboxamidine derivatives demonstrate dramatically enhanced uPA inhibitory potency compared to previously established selective uPA inhibitors. Compounds B428 and B623, derived from the 1-benzothiophene-2-carboximidamide scaffold, exhibit IC50 values of 0.32 μM and 0.07 μM, respectively, against human uPA in plasminogen-linked assays [1]. This represents 20-fold and 100-fold increases in potency relative to amiloride and 4-chlorophenylguanidine, which were previously reported as the most potent selective synthetic uPA inhibitors with potencies of 6-7 μM [1]. Both compounds maintain >300-fold selectivity for uPA over tPA and >1000-fold selectivity over plasmin [1].
| Evidence Dimension | uPA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | B428: 0.32 μM; B623: 0.07 μM (both 4-substituted benzo[b]thiophene-2-carboxamidines) |
| Comparator Or Baseline | Amiloride: 6-7 μM; 4-chlorophenylguanidine: 6-7 μM |
| Quantified Difference | 20-fold (B428) to 100-fold (B623) improvement in IC50 |
| Conditions | Plasminogen-linked uPA inhibition assay; cell surface uPA IC50: B428 0.54 μM, B623 0.20 μM on HT1080 fibrosarcoma cells |
Why This Matters
The benzothiophene-2-carboximidamide scaffold enables two orders of magnitude greater potency than alternative uPA inhibitor chemotypes, establishing it as the preferred starting point for anti-invasion drug development.
- [1] Bridges AJ, et al. Synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorg Med Chem. 1993;1(6):403-410. View Source
